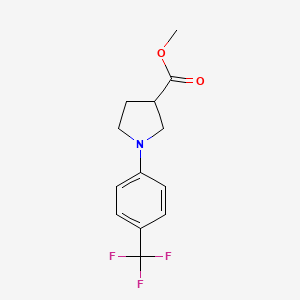
Benzene, 1,1'-ethenylidenebis[4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1'-ethenylidenebis[4-fluoro- is a useful research compound. Its molecular formula is C14H10F2 and its molecular weight is 216.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,1'-ethenylidenebis[4-fluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,1'-ethenylidenebis[4-fluoro- including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the ethene bridge. One common method is the Wittig reaction, where 4-fluorobenzaldehyde reacts with a phosphonium ylide to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the fluorobenzene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Formation of 4,4’-(Ethene-1,1-diyl)bis(benzoic acid).
Reduction: Formation of 4,4’-(Ethane-1,1-diyl)bis(fluorobenzene).
Substitution: Formation of various substituted fluorobenzenes depending on the reagents used.
Scientific Research Applications
4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) involves its interaction with various molecular targets. The ethene bridge and fluorobenzene rings allow it to participate in π-π interactions and hydrogen bonding. These interactions can influence the compound’s reactivity and binding affinity with other molecules, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
4,4’-(Ethene-1,1-diyl)bis(chlorobenzene): Similar structure but with chlorine atoms instead of fluorine.
4,4’-(Ethene-1,1-diyl)bis(bromobenzene): Similar structure but with bromine atoms instead of fluorine.
4,4’-(Ethane-1,1-diyl)bis(fluorobenzene): Similar structure but with an ethane bridge instead of an ethene bridge
Uniqueness: 4,4’-(Ethene-1,1-diyl)bis(fluorobenzene) is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. The ethene bridge also provides rigidity and planarity, influencing its chemical behavior and interactions .
Properties
CAS No. |
6175-14-0 |
|---|---|
Molecular Formula |
C14H10F2 |
Molecular Weight |
216.22 g/mol |
IUPAC Name |
1-fluoro-4-[1-(4-fluorophenyl)ethenyl]benzene |
InChI |
InChI=1S/C14H10F2/c1-10(11-2-6-13(15)7-3-11)12-4-8-14(16)9-5-12/h2-9H,1H2 |
InChI Key |
OKWIEHVHIHQUFB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



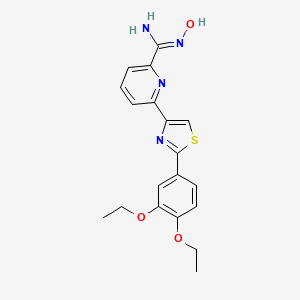
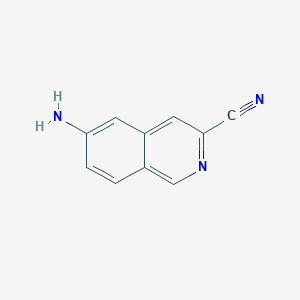
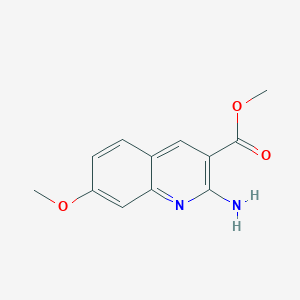
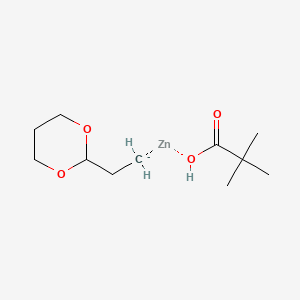
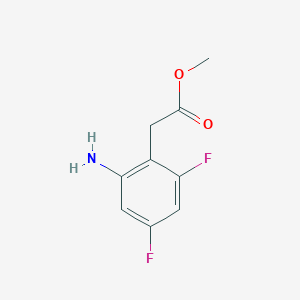

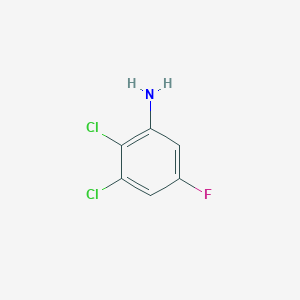
![4-[3-carboxy-5-(2,4-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13659253.png)
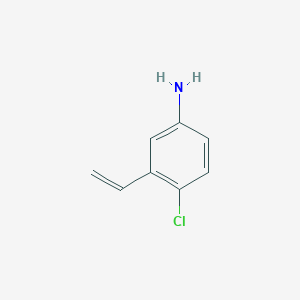
![4-Bromobenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B13659266.png)
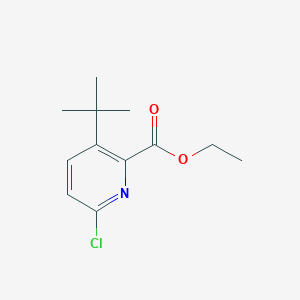
![2-[4-(Benzyloxy)-3-methoxyphenyl]-5,7-dimethoxy-4H-chromen-4-one](/img/structure/B13659278.png)
